
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The isopropyl group attached to the oxadiazole ring and the piperidine ring attached to it make this molecule unique .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The oxadiazole ring, the isopropyl group, and the piperidine ring are the key structural features of this molecule .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Cognitive Enhancing Potential
A study conducted by Nirogi et al. (2021) synthesized and evaluated a series of oxadiazole derivatives, including structures similar to the target compound, as partial agonists for the 5-hydroxytryptamine-4 receptor (5-HT4R). These agonists aimed to treat cognitive deficits associated with Alzheimer's disease. The compound Usmarapride (12l), closely related to the target structure, demonstrated robust nonclinical efficacy in cognition models and showed disease-modifying potential by increasing neuroprotective soluble amyloid precursor protein alpha levels. This research indicates the potential application of similar compounds in treating cognitive disorders (Nirogi et al., 2021).
Supramolecular Architecture and Non-covalent Interactions
Sharma et al. (2019) investigated the crystal packing of a series of 1,2,4-oxadiazole derivatives, focusing on the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures. Although not directly involving the specific target compound, this study highlights the importance of these interactions in the structural stability and potential biological activity of oxadiazole derivatives (Sharma et al., 2019).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized a series of oxime derivatives related to the target compound, evaluating their in vitro antibacterial and antifungal activities. Their findings suggest that certain derivatives exhibit good antimicrobial activity against tested pathogenic strains, indicating potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Material Science and OLEDs
Wang et al. (2001) focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (OLEDs). Although the study does not directly mention the specific target compound, it underscores the utility of oxadiazole-containing compounds in material science, particularly in enhancing the performance of OLEDs (Wang et al., 2001).
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11(2)14-19-20-15(24-14)12-6-9-21(10-7-12)17(22)13-5-4-8-18-16(13)23-3/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYJAPERCOUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
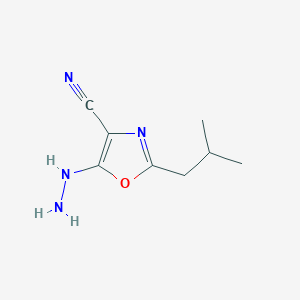
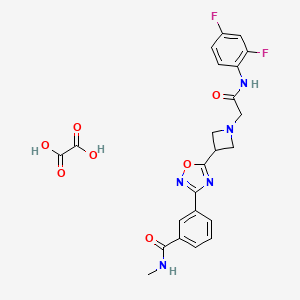
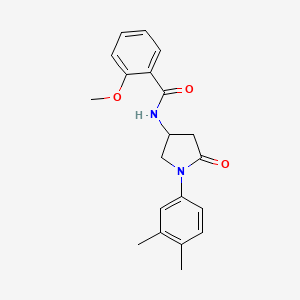
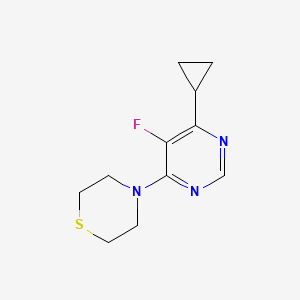
![N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide](/img/structure/B2956544.png)
![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)
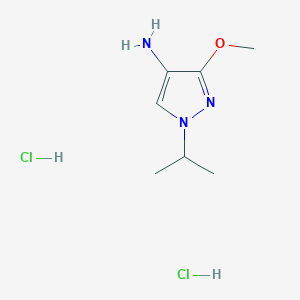
![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)

![1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2956555.png)
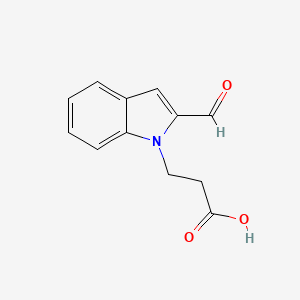


![3-Bromo-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2956560.png)
